molecular formula C12H14I2N2 B155394 Paraquat diiodide CAS No. 1983-60-4

Paraquat diiodide

Cat. No. B155394
CAS RN: 1983-60-4
M. Wt: 440.06 g/mol
InChI Key: JZLZVBMQJMQNJU-UHFFFAOYSA-L
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Description

Paraquat diiodide is a widely used herbicide known for its high toxicity and ability to control weed growth on land and in water. It is a quaternary ammonium compound that has been the subject of extensive research due to its environmental impact and health risks, particularly in cases of poisoning .

Synthesis Analysis

While the provided papers do not detail the synthesis of paraquat diiodide, they do discuss its degradation and analysis. For instance, the photodegradation of paraquat in aqueous solutions using titanium dioxide as a catalyst has been investigated, which is relevant for understanding its breakdown in the environment .

Molecular Structure Analysis

Paraquat is a bipyridyl compound, and its molecular structure is crucial for its biological activity and interaction with other molecules. The structure-related toxicity is evident in the way paraquat interacts with cellular components, such as the redox cycling with cellular diaphorases, leading to the generation of superoxide radicals .

Chemical Reactions Analysis

Paraquat undergoes redox cycling in biological systems, which is a key aspect of its toxicological profile. This process involves the reduction of paraquat to radical species that can react with molecular oxygen to produce superoxide anions, leading to oxidative stress and cellular damage . Additionally, paraquat can affect nitric oxide synthase activity, altering nitric oxide levels and contributing to its toxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of paraquat, such as its ability to form free radicals, are central to its mechanism of action and analytical detection. Spectrophotometric methods have been developed to determine paraquat concentrations in formulations by measuring the optical density of the blue free radical produced upon reduction . High-performance liquid chromatography (HPLC) has also been utilized to analyze paraquat and its metabolites in biological materials, which is essential for toxicological examinations .

Relevant Case Studies

Several case studies have been reported where paraquat poisoning was confirmed by analyzing biological samples. For instance, HPLC methods have been used to determine paraquat and diquat concentrations in human tissues postmortem . The analysis of diquat metabolites has been helpful in estimating the time elapsed from ingestion to death in cases of suspected poisoning .

Scientific Research Applications

Neurotoxicity in Cortical Cells

Research by Kim, Kim, and Moon (2004) demonstrated that Paraquat (PQ) induces apoptosis in cortical cell cultures. They found that PQ-treated cells showed signs typical of apoptosis, such as shrunken soma, condensed nuclei, and disintegrated dendrites, indicating substantial DNA fragmentation and movement of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, pointing to considerable apoptosis in cortical neurons (Kim, Kim, & Moon, 2004).

Parkinson's Disease Association

A report by the National Toxicology Program (2020) outlined that chronic exposure to Paraquat might lead to central nervous system toxicity and is potentially associated with Parkinson’s disease. This study conducted a comprehensive scoping review of Paraquat dichloride exposure and its neurobehavioral and neuropathological endpoints related to Parkinson's disease in humans, experimental animal models, and in vitro studies (Boyd et al., 2020).

Effect on Leydig Cell Differentiation

Li and colleagues (2019) studied the effects of Paraquat on Leydig cell development in rats during puberty. Their findings indicated that Paraquat exposure significantly decreased body and testis weights and lowered serum testosterone levels without affecting levels of serum luteinizing hormone and follicle-stimulating hormone. This suggests that Paraquat directly delays Leydig cell differentiation and blocks testosterone synthesis (Li et al., 2019).

Mitochondrial Superoxide Production

A study by Cochemé and Murphy (2008) showed that in yeast and mammalian mitochondria, superoxide production by Paraquat occurs in the mitochondrial matrix. They found that this paraquat-induced superoxide production in the mitochondrial matrix required a membrane potential essential for paraquat uptake into mitochondria (Cochemé & Murphy, 2008).

Agricultural and Environmental Impact

Research by Grillo et al. (2014) investigated the preparation and characterization of nanoparticles composed of chitosan and sodium tripolyphosphate to produce a less toxic and more efficient herbicidal formulation of Paraquat. The study found that encapsulation of the herbicide resulted in changes in its diffusion and release as well as its sorption by soil, suggesting its potential to control weeds while reducing environmental impacts (Grillo et al., 2014).

Safety And Hazards

Paraquat is toxic by the oral route, slightly toxic by the dermal (skin) route, an irritant to skin and eyes, and highly toxic by the inhalation (lungs) route . Chronic exposure can lead to lung damage, kidney failure, heart failure, and esophageal strictures .

Future Directions

There have been multiple lawsuits filed due to the toxicity of Paraquat . Laboratory studies using the herbicide paraquat in different in vitro and in vivo models have demonstrated the induction of many PD pathological features . This model has opened new frontiers in the quest for new therapeutic targets for PD .

properties

IUPAC Name

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2HI/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLZVBMQJMQNJU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941660
Record name 1,1'-Dimethyl-4,4'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paraquat diiodide

CAS RN

1983-60-4
Record name Paraquat diiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001983604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Dimethyl-4,4'-bipyridin-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
F Heydebreck - International Journal of Food Contamination, 2021 - Springer
… 1.0 %) and paraquat diiodide-d6 (purity 96.5 %) were purchased from LGC Standards (Wesel, Germany). Standard stock solutions of paraquat dichloride and paraquat diiodide-d6 were …
Number of citations: 2 link.springer.com
P Paixao, P Costa, T Bugalho, C Fidalgo… - … of chromatography B, 2002 - Elsevier
… Bruce Woollen from Zeneca Pharmaceuticals (Macclesfield, UK) for his kind help in supplying diethyl paraquat diiodide. This work was partially supported by the Portuguese Foundation …
Number of citations: 78 www.sciencedirect.com
H Franziska - International Journal of Food Contamination, 2021 - search.proquest.com
… 1.0%) and paraquat diiodide-d6 (purity 96.5 %) were purchased from LGC Standards (Wesel, Germany). Standard stock solutions of paraquat dichloride and paraquat diiodided6 were …
Number of citations: 0 search.proquest.com
Y He, J Huang, J He, Z Xu - JoVE (Journal of Visualized Experiments), 2018 - jove.com
… The single crystals of HTT-Pb are also shown to be highly responsive to the paraquat diiodide in water. Namely, upon contact with a paraquat diiodide solution (eg., 0.1% w/w), the …
Number of citations: 7 www.jove.com
IR Pizzutti, GME Vela, A de Kok, JM Scholten, JV Dias… - Food chemistry, 2016 - Elsevier
… Paraquat diiodide-D6 was dissolved in water due to it’s insolubility in organic solvents. Each compound was individually weighed directly into the 20 mL polypropylene tubes and …
Number of citations: 89 www.sciencedirect.com
DIS Kolberg, D Mack, M Anastassiades… - Analytical and …, 2012 - Springer
… RIKILT employed paraquat dichloride D8 instead of paraquat diiodide D6 and used a 20 μL injection volume. Despite these modifications, the method proved to be rugged with all three …
Number of citations: 62 link.springer.com
D Oulkar, R Shinde, Z Khan… - Food Additives & …, 2019 - Taylor & Francis
… The certified reference standards, diquat dibromide and paraquat dichloride and their isotopically labelled internal standards (diquat dibromide-D 4 and paraquat diiodide-D 6 ) were …
Number of citations: 14 www.tandfonline.com
RF Platford - Chemosphere, 1983 - Elsevier
… Compound 14, paraquat diiodide, has been reportted on by Hirom et al. (13). … ; 13, Paraquat dichloride, pH 7.4; 14, Paraquat diiodide, pH 7.4. Rectangles indicate water solubilities and …
Number of citations: 24 www.sciencedirect.com
AR Al Ahmad, T Maris, C Pellerin… - Crystal Growth & …, 2023 - ACS Publications
… 1,1′-Dimethyl-4,4′-bipyridinium diiodide (PQI 2 ; paraquat diiodide) was synthesized and purified by the method of Phillips and Mentha. (69) 1,1′-Dimethyl-4,4′-bipyridinium …
Number of citations: 3 pubs.acs.org
M Nagao, T Takatori, B Wu, K Terazawa… - Journal of …, 1989 - Taylor & Francis
A set of three anti-paraquat monoclonal antibodies (MoAbs), named APM-1, APM-2 and APM-3, has been isolated. In order to evaluate the ability of these MoAbs to recognize various …
Number of citations: 16 www.tandfonline.com

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